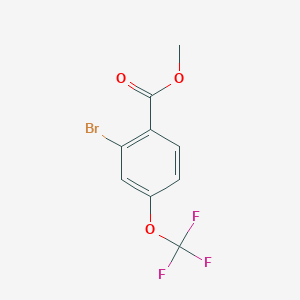

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester

描述

Stereoelectronic Interactions

The trifluoromethoxy group adopts an eclipsed conformation relative to the benzene ring, minimizing steric clashes between fluorine atoms and ortho substituents. This conformation enhances conjugation between the oxygen lone pairs and the aromatic π-system, though the electron-withdrawing nature of -CF₃ reduces resonance donation compared to methoxy (-OCH₃) groups.

Table 1 : Key bond lengths and angles from computational modeling

| Parameter | Value (Å or °) |

|---|---|

| C1-O (ester) | 1.34 Å |

| C4-O (trifluoromethoxy) | 1.42 Å |

| C2-Br | 1.89 Å |

| O-C-F (dihedral) | 178° |

属性

IUPAC Name |

methyl 2-bromo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHWRWXANBVFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-07-0 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of Benzoic Acid Derivatives

A common and efficient method to prepare methyl esters of benzoic acids is the acid-catalyzed esterification with methanol. For example, 4-bromo-2-methylbenzoic acid can be converted to its methyl ester by refluxing with methanol in the presence of concentrated sulfuric acid as a catalyst. This reaction typically proceeds for 6 hours under reflux to achieve high conversion (yield ~90%) and affords the methyl ester as a white solid after workup with ethyl acetate and drying over sodium sulfate.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | 4-bromo-2-methylbenzoic acid, MeOH, H2SO4, reflux 6 h | Methyl 4-bromo-2-methylbenzoate | ~90 |

Selective Bromination of Aromatic Compounds

Selective bromination at the 2-position (ortho to existing substituents) can be achieved using bromine in acidic media or N-bromosuccinimide (NBS) under controlled conditions. Studies show that bromination in concentrated hydrochloric acid leads to high regioselectivity and yield for 2-bromo-substituted benzoic acid derivatives. Alternatively, NBS in solvents like carbon tetrachloride with radical initiators (e.g., benzoyl peroxide) at elevated temperatures (78 °C) can provide brominated methyl benzoates in good yields (~80-90%).

| Bromination Method | Reagents & Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Bromine in HCl | Br2, conc. HCl, RT, stirring | High regioselectivity at 2-position | ~85-90 |

| NBS with BPO | NBS, BPO, CCl4, 78 °C, 24 h | Radical bromination, moderate selectivity | ~80 |

Introduction of Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is generally introduced via nucleophilic aromatic substitution or via trifluoromethylation of hydroxyl precursors. While detailed procedures for 2-bromo-4-(trifluoromethoxy)benzoic acid methyl ester are scarce, literature on related trifluoromethoxybenzoates suggests:

- Starting from 4-hydroxybenzoic acid methyl ester derivatives, the hydroxy group can be converted to trifluoromethoxy by reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under copper catalysis.

- Alternatively, direct trifluoromethoxylation of the aromatic ring via electrophilic trifluoromethoxylation reagents is possible but requires specialized conditions.

This step typically follows or precedes bromination, depending on the reactivity and stability of intermediates.

Representative Multi-Step Synthesis Example

Based on the synthesis of related compounds such as methyl 4-bromoacetyl-2-methylbenzoate, a three-step route can be adapted:

| Step | Reaction Type | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Esterification | 4-bromo-2-methylbenzoic acid + MeOH + H2SO4, reflux 6 h | Formation of methyl ester |

| 2 | Palladium-catalyzed coupling | Pd(dppf)Cl2, K2CO3 or Na2CO3, THF/H2O, 110 °C, 4 h | Introduce vinyl or trifluoromethoxy precursor |

| 3 | Halogenation | NBS or Br2 in THF/H2O or conc. HCl, 80 °C, 8 h | Bromination at 2-position |

This sequence yields the desired brominated methyl ester with functionalization at the 4-position, adaptable for trifluoromethoxy substitution.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Esterification | Methanol, H2SO4 catalyst, reflux 6 h | ~90 | Mild conditions, simple workup |

| Bromination | Br2 in conc. HCl or NBS/BPO in CCl4, 78-80 °C | 80-90 | High regioselectivity with Br2/HCl |

| Trifluoromethoxylation | Trifluoromethylating agents, copper catalysis | Variable | Requires specialized reagents and catalysts |

| Palladium-catalyzed coupling | Pd(dppf)Cl2, base, THF/H2O, elevated temp | ~90 | Enables introduction of vinyl or OCF3 precursors |

Research Findings and Practical Considerations

- Regioselectivity: Bromination using bromine in concentrated hydrochloric acid offers superior 2-position selectivity compared to other solvents, minimizing by-products and simplifying purification.

- Esterification: Acid-catalyzed esterification is efficient and scalable with low cost and mild conditions, suitable for large-scale synthesis.

- Catalysis: Palladium-catalyzed coupling reactions enable functional group transformations under relatively mild conditions with high yields, essential for introducing complex substituents like trifluoromethoxy groups.

- Reaction Conditions: Use of mixed solvents (e.g., THF/water) and controlled temperature profiles (80-110 °C) optimize reaction rates and product purity.

- Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate or magnesium sulfate, and crystallization are effective for isolating pure methyl esters.

化学反应分析

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid methyl esters, while coupling reactions can produce biaryl compounds .

科学研究应用

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester has several scientific research applications, including:

作用机制

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity . The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards its target .

相似化合物的比较

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound : Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS: 1214334-90-3)

- Molecular Formula : C₉H₆BrF₃O₂

- Key Differences : The trifluoromethoxy (-OCF₃) group in the original compound is replaced with a trifluoromethyl (-CF₃) group.

- Impact :

- Electron Effects : The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, increasing the electrophilicity of the ester carbonyl group .

- Stability : The -OCF₃ group may enhance hydrolytic stability compared to -CF₃, which lacks oxygen’s resonance effects .

- Applications : Both compounds are intermediates in Suzuki-Miyaura couplings, but the original compound’s -OCF₃ group is preferred in agrochemicals for its resistance to metabolic degradation .

Ester Group Variations: Methyl vs. Ethyl

Compound : Ethyl 4-bromo-2-(trifluoromethyl)benzoate (CAS: 1214378-94-5)

- Molecular Formula : C₁₀H₈BrF₃O₂

- Key Differences : The methyl ester is replaced with an ethyl group, and the substituent positions are inverted (4-bromo vs. 2-bromo).

- Impact :

- Solubility : The ethyl ester exhibits slightly higher lipophilicity (logP ~2.8 vs. ~2.5 for methyl), influencing solubility in organic solvents .

- Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric hindrance differences .

- Synthetic Utility : The 4-bromo substitution in this compound directs electrophilic aromatic substitution to the ortho position, unlike the original compound’s 2-bromo orientation .

Substituent Electronic Effects: Trifluoromethoxy vs. Methoxy

Compound : Methyl 2-bromo-4-methoxybenzoate (CAS: 17100-65-1)

- Molecular Formula : C₉H₉BrO₃

- Key Differences : The -OCF₃ group is replaced with a methoxy (-OCH₃) group.

- Impact: Electron Density: The -OCH₃ group is electron-donating, reducing the electrophilicity of the ester carbonyl compared to -OCF₃ . Reactivity: The original compound’s -OCF₃ group accelerates nucleophilic aromatic substitution (SNAr) reactions, whereas -OCH₃ slows them . Applications: The methoxy derivative is less common in fluorinated drug candidates but finds use in non-halogenated intermediates .

Multi-Halogenated Derivatives

Compound : 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester (CAS: 1965310-34-2)

- Molecular Formula : C₁₀H₁₀Br₂O₃

- Key Differences : Contains two bromine atoms (at positions 5 and 2-methyl).

- Impact :

Non-Aromatic Esters with Trifluoromethyl Groups

Compound: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS: 136264-28-3)

- Molecular Formula : C₆H₆BrF₃O₂

- Key Differences: A non-aromatic α,β-unsaturated ester.

- Impact: Conjugation: The conjugated double bond allows for Michael addition reactions, unlike aromatic esters . Electronic Effects: The trifluoromethyl group stabilizes the enolate intermediate, facilitating asymmetric synthesis .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Electron-Withdrawing Groups : Compounds with -OCF₃ or -CF₃ are prioritized in drug discovery for their metabolic stability and bioavailability .

- Positional Effects : Ortho-substituted bromine directs electrophilic reactions to the para position, critical for regioselective synthesis .

- Multi-Halogenation : While enhancing reactivity, multi-halogenated compounds require stringent toxicity evaluations .

生物活性

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. The unique structural features of this compound, including the trifluoromethoxy group, enhance its reactivity and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.07 g/mol. The compound features a bromine atom at the para position of the benzoate ring and a trifluoromethoxy group at the ortho position, contributing to its distinct chemical properties.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.07 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. The compound can bind to the active sites of various enzymes, preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential applications in treating diseases where enzyme inhibition is beneficial.

Enzyme Inhibition Studies

Research indicates that derivatives of 2-Bromo-4-(trifluoromethoxy)benzoic acid exhibit significant enzyme inhibition properties. For example, studies have shown that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, it has been explored for anticancer properties due to its ability to interfere with tumor cell proliferation.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that compounds related to 2-Bromo-4-(trifluoromethoxy)benzoic acid significantly reduced inflammatory markers in vitro and in vivo models. This suggests a promising application in managing inflammatory diseases.

- Anticancer Properties : Another investigation highlighted the anticancer potential of this compound through its ability to induce apoptosis in cancer cells. The study reported a notable decrease in cell viability at specific concentrations, indicating a dose-dependent effect.

- Antimicrobial Activity : Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains, further expanding its potential therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Antimicrobial | Effective against multiple bacterial strains |

Applications in Medicinal Chemistry

The unique trifluoromethoxy group enhances the reactivity of this compound, making it a valuable building block in synthetic organic chemistry. Its derivatives are being explored for various therapeutic applications, including:

- Anti-inflammatory drugs

- Anticancer agents

- Antimicrobial formulations

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves bromination of a precursor benzoic acid derivative. For example, bromination using N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃ is common. Subsequent esterification with methanol under acidic or basic conditions yields the methyl ester .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and esterification.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per regulatory standards).

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS in positive ion mode) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards).

- Work in a fume hood to avoid inhalation (H335 precaution).

- Store at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and bromo substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The trifluoromethoxy group is strongly electron-withdrawing (-I effect), which activates the aromatic ring toward electrophilic attack at specific positions.

- Bromine’s steric bulk and moderate electron-withdrawing nature direct nucleophilic substitution to the para position relative to the ester group. Computational DFT studies (e.g., vibrational analysis and Fukui indices) can predict reactive sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with simulated spectra from computational tools (e.g., Gaussian software).

- Re-examine reaction conditions for potential byproducts (e.g., regioisomers) .

Q. What strategies optimize reaction yields in esterification steps involving brominated benzoic acids?

- Methodological Answer :

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Comparative Analysis of Functional Group Effects

| Compound Variant | Key Substituents | Reactivity Profile |

|---|---|---|

| 2-Bromo-4-(trifluoromethoxy) ester | -Br, -OCH₂CF₃, -COOCH₃ | High electrophilic activity at C-5 |

| 4-Bromo-2-trifluoromethyl ester | -Br, -CF₃, -COOCH₃ | Enhanced stability in acidic media |

| 3-Nitro-4-bromo ester | -Br, -NO₂, -COOCH₃ | Preferential nitration at C-3 |

Source: Adapted from comparative studies on substituent electronic effects .

Data Contradiction Case Study

Scenario : Discrepancies in reported melting points (e.g., 120–122°C vs. 115–118°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。